An In-depth Technical Guide to 4-(1-Butoxy-2-methylpropyl)morpholine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(1-Butoxy-2-methylpropyl)morpholine: Properties, Synthesis, and Potential Applications
Disclaimer: 4-(1-Butoxy-2-methylpropyl)morpholine is a specialized chemical entity for which extensive public-domain data is not available. This guide has been developed by leveraging established principles of organic chemistry and drawing parallels with the known characteristics of its core structural components: the morpholine heterocycle and dialkyl ethers. The information presented herein is intended for a technically adept audience of researchers and drug development professionals and should be used as a foundational resource for further investigation.
Introduction and Molecular Overview
4-(1-Butoxy-2-methylpropyl)morpholine is a tertiary amine featuring a morpholine ring N-substituted with a 1-butoxy-2-methylpropyl group. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a prevalent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and metabolic stability.[1] The presence of the butoxy-ether linkage and a branched alkyl chain further defines the molecule's steric and electronic characteristics, suggesting its potential utility as a versatile synthetic intermediate or a compound with unique biological activities.
The morpholine ring's nitrogen atom acts as a weak base, while the ether oxygen can participate in hydrogen bonding.[2][3] The overall structure combines the polarity of the morpholine and ether groups with the lipophilicity of the alkyl substituents, creating a molecule with a balanced profile that could be advantageous in various applications, from drug discovery to materials science.[4]
Predicted Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H25NO | Based on the chemical structure. |
| Molecular Weight | 199.34 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Morpholine and many of its N-alkylated derivatives are liquids at room temperature.[5] |
| Odor | Amine-like or fishy | Characteristic of morpholine and other amines.[6] |
| Boiling Point | Estimated to be in the range of 200-250 °C | Higher than morpholine (128.3 °C) due to increased molecular weight and van der Waals forces.[7] |
| Solubility | Moderately soluble in water; soluble in organic solvents. | The morpholine ring imparts some water solubility, while the alkyl and ether components enhance solubility in organic solvents like ethanol, acetone, and diethyl ether.[8][9] |
| pKa of Conjugate Acid | ~7.0 - 8.0 | The electron-withdrawing effect of the ether oxygen in the morpholine ring makes it less basic than piperidine.[10] The N-alkylation may slightly increase the basicity compared to unsubstituted morpholine. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically seen as two multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm.[11] The protons of the 1-butoxy-2-methylpropyl group will appear in the upfield region, with the methine proton adjacent to the nitrogen and oxygen likely being the most downfield of this group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the morpholine ring carbons, with the carbons adjacent to the oxygen appearing more downfield (around 67 ppm) than those adjacent to the nitrogen (around 46 ppm).[12] The carbons of the butoxy and methylpropyl groups will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum is predicted to show strong C-O-C stretching vibrations characteristic of the ether and morpholine moieties in the 1100-1150 cm⁻¹ region.[13] The absence of an N-H stretch (around 3300 cm⁻¹) will confirm the tertiary nature of the amine.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage at the C-N bond and within the alkyl chain.
Proposed Synthesis and Experimental Workflow
The synthesis of 4-(1-Butoxy-2-methylpropyl)morpholine can be approached through several established methods for N-alkylation of secondary amines. A highly efficient and common method is reductive amination.[14]
Proposed Synthetic Pathway: Reductive Amination
This pathway involves the reaction of morpholine with 1-butoxy-2-methylpropanal in the presence of a reducing agent.
Reaction Scheme:
Caption: Proposed synthesis of 4-(1-Butoxy-2-methylpropyl)morpholine via reductive amination.
Detailed Protocol:
-
Reaction Setup: To a solution of 1-butoxy-2-methylpropanal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization Workflow
A systematic workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the characterization of a novel synthesized compound.
Predicted Chemical Reactivity
The reactivity of 4-(1-Butoxy-2-methylpropyl)morpholine is primarily dictated by the tertiary amine of the morpholine ring and the stability of the ether linkage.
-
Basicity and Salt Formation: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can act as a base, reacting with acids to form the corresponding morpholinium salts.[8] This property is crucial for its potential use in applications requiring pH adjustment or for the preparation of ionic liquids.
-
Quaternization: The nitrogen atom can be further alkylated with alkyl halides to form quaternary ammonium salts.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide.
-
Ether Stability: Dialkyl ethers are generally chemically inert and resistant to cleavage under mild acidic or basic conditions.[9] Cleavage of the C-O bond typically requires harsh conditions, such as strong acids (e.g., HBr or HI).[9]
Potential Applications
Given the properties of the morpholine scaffold and its derivatives, 4-(1-Butoxy-2-methylpropyl)morpholine could be explored in several fields:
-
Medicinal Chemistry: The morpholine ring is a "privileged structure" in drug discovery, often used to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[4][15][16] This compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Corrosion Inhibition: Morpholine and its derivatives are effective corrosion inhibitors, particularly in boiler water systems, by neutralizing acidic components and forming a protective film on metal surfaces.[6][17][18] The N-butoxy-2-methylpropyl substituent may enhance its hydrophobicity and surface adhesion, potentially leading to improved corrosion protection.
-
Solvents and Catalysts: The polarity and basicity of morpholine make it a useful solvent and catalyst in various organic reactions.[10] This derivative, with its unique substitution, could offer different solubility and reactivity profiles.
-
Agrochemicals: Morpholine derivatives are used in the development of fungicides and other crop protection agents.[10]
Safety and Handling
While specific toxicity data for 4-(1-Butoxy-2-methylpropyl)morpholine is unavailable, a cautious approach based on the known hazards of morpholine and ethers is imperative.
-
General Hazards: Morpholine is a corrosive liquid that can cause severe irritation to the skin, eyes, and respiratory tract.[19][20] It is also flammable.[21] Dialkyl ethers are flammable and can form explosive peroxides upon standing in the presence of air.[22]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23]
-
Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Keep away from heat, sparks, and open flames.[23]
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
4-(1-Butoxy-2-methylpropyl)morpholine represents a novel chemical entity with a combination of structural features that suggest a wide range of potential applications. This in-depth technical guide, based on the established chemistry of its constituent functional groups, provides a solid foundation for researchers and drug development professionals interested in exploring its synthesis, properties, and utility. Further experimental investigation is necessary to validate the predicted characteristics and to fully unlock the potential of this versatile molecule.
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